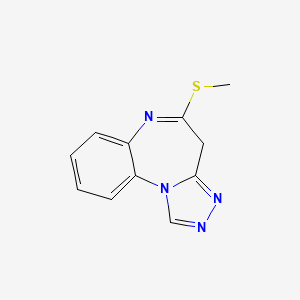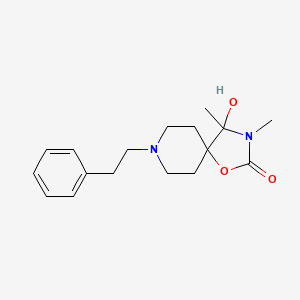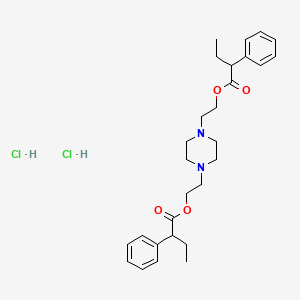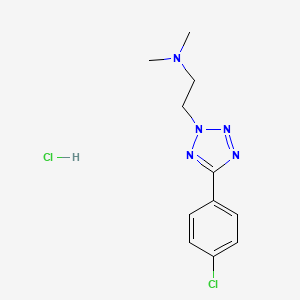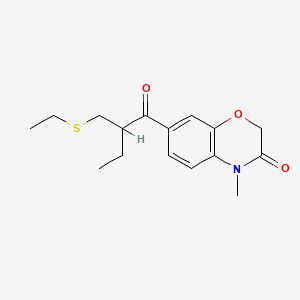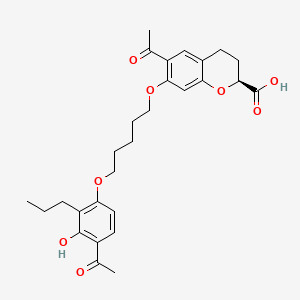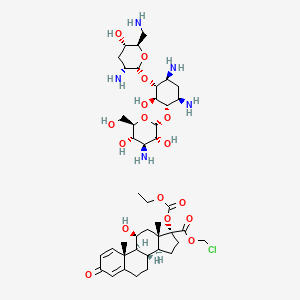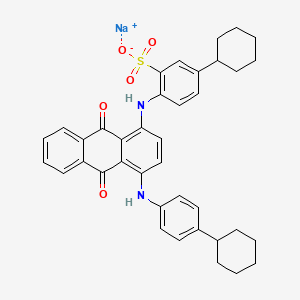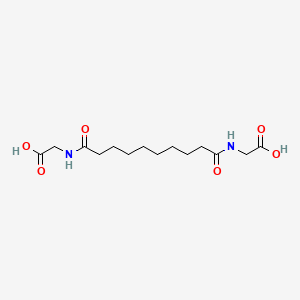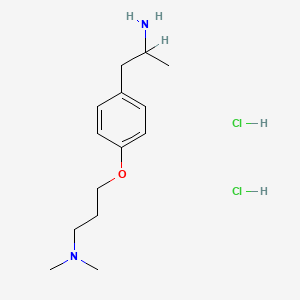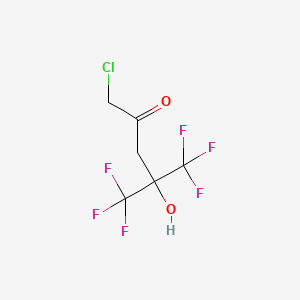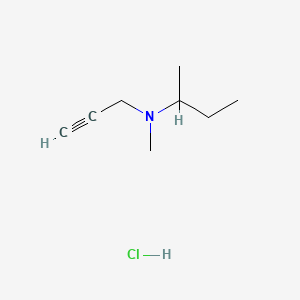
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- is a chemical compound with the molecular formula C16H22N2O3 It is known for its unique structure, which includes a morpholine ring and a propionanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- typically involves the reaction of propionanilide with morpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully monitored and controlled .
Chemical Reactions Analysis
Types of Reactions
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic effects.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- involves its interaction with specific molecular targets. For instance, in its role as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. The compound’s structure allows it to interact with various pathways, enhancing its effectiveness .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, known for its analgesic properties.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its morpholine ring and propionanilide moiety contribute to its versatility in various applications, setting it apart from other similar compounds .
Properties
CAS No. |
97021-01-7 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-(1-morpholin-4-yl-1-oxopropan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O3/c1-3-15(19)18(14-7-5-4-6-8-14)13(2)16(20)17-9-11-21-12-10-17/h4-8,13H,3,9-12H2,1-2H3 |
InChI Key |
FKWCZCHDSKYJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


